An In-depth Technical Guide to 3,4'-Oxydianiline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,4'-Oxydianiline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Oxydianiline (3,4'-ODA), an aromatic diamine with the chemical formula C₁₂H₁₂N₂O, is a significant intermediate in the synthesis of advanced materials and has potential applications in pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical procedures, and toxicological profile of 3,4'-Oxydianiline, tailored for professionals in research and development.
Chemical and Physical Properties
3,4'-Oxydianiline is an asymmetrical phenyl ether derivative with amine groups at the 3 and 4' positions.[1] This molecular structure imparts unique properties that are leveraged in its various applications. The compound typically appears as a pale yellow to reddish-yellow powder or crystal.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 3,4'-Oxydianiline
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂O | [1][3] |
| Molecular Weight | 200.24 g/mol | [1][4][5] |
| CAS Number | 2657-87-6 | [1][3][4][5] |
| Appearance | Pale yellow to reddish-yellow powder/crystal | [1][3] |
| Melting Point | 61 - 71 °C | [1][3][4][5] |
| Boiling Point | 207 °C at 1 mmHg | [4] |
| Solubility | Soluble in Chloroform and Methanol.[6] Insoluble in water. | [7] |
| Purity | >99% (commercially available) | [1][8] |
| Synonyms | 3,4'-DAPE, 3,4'-Diaminodiphenyl ether, 3-(4-Aminophenoxy)aniline | [1][3][4] |
Synthesis of 3,4'-Oxydianiline
A common method for the synthesis of 3,4'-Oxydianiline is through the hydrogenation of 3-amino-4'-nitrodiphenyl ether.
Experimental Protocol: Synthesis via Hydrogenation
Objective: To synthesize 3,4'-Oxydianiline by the reduction of 3-amino-4'-nitrodiphenyl ether.
Materials:
-
3-amino-4'-nitrodiphenyl ether (10 mmol)
-
Ethyl acetate (B1210297) (80 mL)
-
Palladium on alumina (B75360) spheres (0.5% Pd, 2-4 mm, 0.3 mmol, 3 mol%)
-
Hydrogen gas
-
100 mL reaction flask equipped with a gas inlet
Procedure:
-
Dissolve 3-amino-4'-nitrodiphenyl ether (10 mmol) in ethyl acetate (80 mL) in the 100 mL reaction flask.
-
Heat the solution to 30°C.
-
Introduce hydrogen gas into the reaction mixture in the presence of the palladium on alumina catalyst at a flow rate of 5 mL/min.
-
Monitor the progress of the reaction periodically using Gas Chromatography (GC) analysis.
-
Upon completion of the hydrogenation, remove the catalyst by filtration.
-
Remove the ethyl acetate from the filtrate by vacuum evaporation to yield high-purity 3,4'-Oxydianiline.
Expected Yield: >99.9%
Analytical Methods for Quality Control
Ensuring the purity of 3,4'-Oxydianiline is crucial for its applications, especially in polymer synthesis and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for purity assessment.
Experimental Protocol: Purity Determination by HPLC
Objective: To determine the purity of a 3,4'-Oxydianiline sample using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
3,4'-Oxydianiline sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. The exact ratio should be optimized for the specific column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of high-purity 3,4'-Oxydianiline standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the 3,4'-Oxydianiline sample to be analyzed and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to an appropriate value for 3,4'-Oxydianiline.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to 3,4'-Oxydianiline based on its retention time. Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Applications
The primary application of 3,4'-Oxydianiline lies in the synthesis of high-performance polyimides.[1][5] Its asymmetrical structure hinders intermolecular packing, leading to the formation of transparent polyimides.[1] These polymers exhibit high thermal stability (up to 210°C) and are used as substrates in flexible displays and for sintering integrated devices.[1]
Furthermore, 3,4'-ODA is utilized in the creation of:
-
Organic Porous Materials: For applications in gas storage and separation.[1][5]
-
Pervaporation Membranes: Used for the separation of water-isopropanol mixtures.[1][5]
-
Advanced Materials: As a building block for covalent organic frameworks (COFs), organic light-emitting diodes (OLEDs), and organic photovoltaic materials.[1]
-
Pharmaceutical Research: It serves as a spacer in the synthesis of molecular tongs designed to inhibit the aggregation of β-amyloid peptide, which is implicated in Alzheimer's disease.[2]
Toxicological Profile and Safety
3,4'-Oxydianiline is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It may cause an allergic skin reaction and is suspected of causing genetic defects and damaging fertility or the unborn child.[3] It is also very toxic to aquatic life with long-lasting effects.[3]
Handling Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[3]
-
Use only in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[3][4]
-
Store in a well-ventilated place, with the container tightly closed and locked up.[3]
A summary of the hazard classifications is provided in Table 2.
Table 2: Hazard Classification of 3,4'-Oxydianiline
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin or if inhaled (H301+H311+H331) | Skull and crossbones |
| Skin Sensitization | May cause an allergic skin reaction (H317) | Exclamation mark |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341) | Health hazard |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361fd) | Health hazard |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects (H410) | Environment |
Source:[3]
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
References
- 1. glsciences.com [glsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 4,4'-Oxydianiline (101-80-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. 4,4'-Oxydianiline | 101-80-4 [chemicalbook.com]
- 8. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
